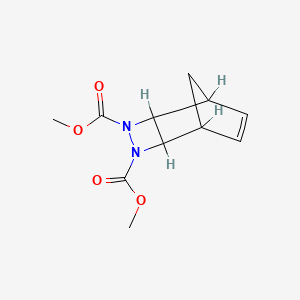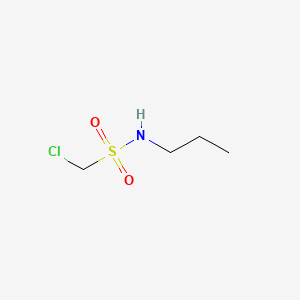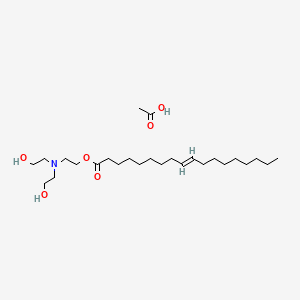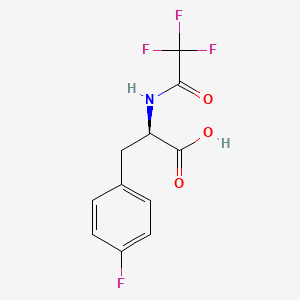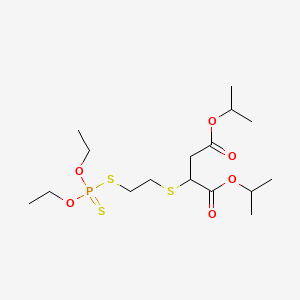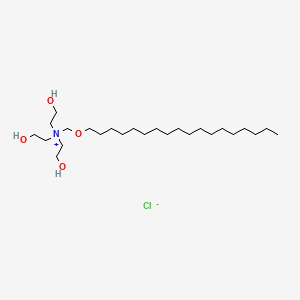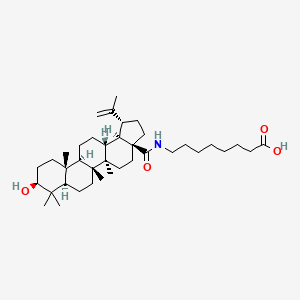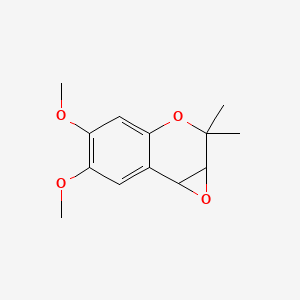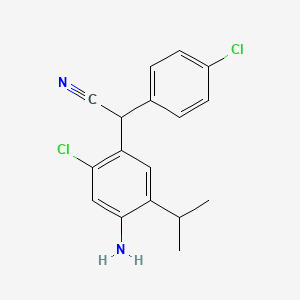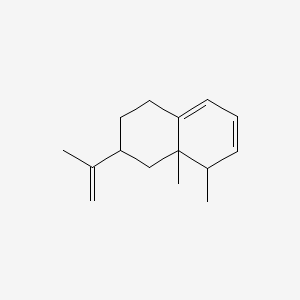
1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene: is a chemical compound with the molecular formula C15H24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include:
Isomerization: The resulting product may undergo isomerization to achieve the desired structural configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene can be compared with other similar compounds, such as:
Properties
CAS No. |
93777-31-2 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C15H22/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h5-7,12-13H,1,8-10H2,2-4H3 |
InChI Key |
NJUGTTLPVRLVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=C2C1(CC(CC2)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


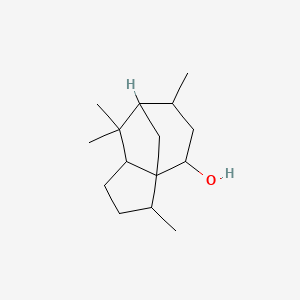
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
